![molecular formula C21H16FN3O4S B2493091 3-(4-fluorophenyl)-5,6-dimethyl-1-(3-nitrobenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 689753-23-9](/img/no-structure.png)
3-(4-fluorophenyl)-5,6-dimethyl-1-(3-nitrobenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-fluorophenyl)-5,6-dimethyl-1-(3-nitrobenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C21H16FN3O4S and its molecular weight is 425.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Derivatives
The synthesis of nitrogen-containing heterocycles, including derivatives similar to 3-(4-fluorophenyl)-5,6-dimethyl-1-(3-nitrobenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione, involves reactions with nitrogen heterocycles to produce corresponding N-(4-methoxy-3-nitrobenzyl) derivatives. This process demonstrates the compound's potential as a precursor for various nitrogen heterocycles, highlighting its importance in synthetic chemistry research (Harutyunyan, 2016).
Biological Activity
A new series of pyrimidine derivatives, structurally related to the compound of interest, have shown significant larvicidal activity against third instar larvae. This indicates the potential of such compounds in developing new pesticides or insecticides with specific biological activities (Gorle et al., 2016).
Anticancer Properties
N-substituted indole derivatives, including compounds similar to this compound, have been synthesized and tested for their anticancer activity. These compounds exhibit potential as inhibitors of the topoisomerase-I enzyme, suggesting their use in cancer therapy (Kumar & Sharma, 2022).
Urease Inhibition
Synthesized derivatives of pyrido[1,2-a]pyrimidine, a similar framework, have shown varying degrees of urease inhibition activity. This suggests potential applications in treating diseases caused by urease-producing pathogens (Rauf et al., 2010).
Antibacterial Evaluation
Substituted thieno[2,3-d]pyrimidines have been synthesized and evaluated for their antibacterial properties, indicating the compound's utility in developing new antibacterial agents (More et al., 2013).
Orientations Futures
While specific future directions for “3-(4-fluorophenyl)-5,6-dimethyl-1-(3-nitrobenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione” are not available, research in the field of pyrimidines is active and ongoing. Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Mécanisme D'action
Target of Action
Similar compounds with pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds have been identified as novel cdk2 inhibitors . CDK2 (Cyclin-Dependent Kinase 2) is a crucial regulator of the cell cycle and is an appealing target for cancer treatment .
Mode of Action
Compounds with similar structures have shown significant inhibitory activity against cdk2/cyclin a2 . This inhibition can lead to alterations in cell cycle progression and induce apoptosis within cells .
Biochemical Pathways
Inhibition of cdk2 can disrupt the cell cycle, affecting the g1-s phase transition and halting cell proliferation . This disruption can lead to apoptosis, or programmed cell death .
Result of Action
Similar compounds have shown significant cytotoxic activities against various cell lines . For instance, they have inhibited the growth of MCF-7 and HCT-116 cell lines .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-fluorophenyl)-5,6-dimethyl-1-(3-nitrobenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione involves the condensation of 3-nitrobenzaldehyde with 3-acetyl-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione followed by reduction of the resulting imine with sodium borohydride. The resulting amine is then reacted with 4-fluorobenzoyl chloride to form the final product.", "Starting Materials": [ "3-nitrobenzaldehyde", "3-acetyl-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione", "sodium borohydride", "4-fluorobenzoyl chloride" ], "Reaction": [ "Step 1: Condensation of 3-nitrobenzaldehyde with 3-acetyl-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione in the presence of a base such as potassium carbonate to form the imine intermediate.", "Step 2: Reduction of the imine intermediate with sodium borohydride to form the corresponding amine.", "Step 3: Reaction of the amine with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the final product." ] } | |
Numéro CAS |
689753-23-9 |
Formule moléculaire |
C21H16FN3O4S |
Poids moléculaire |
425.43 |
Nom IUPAC |
3-(4-fluorophenyl)-5,6-dimethyl-1-[(3-nitrophenyl)methyl]thieno[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H16FN3O4S/c1-12-13(2)30-20-18(12)19(26)24(16-8-6-15(22)7-9-16)21(27)23(20)11-14-4-3-5-17(10-14)25(28)29/h3-10H,11H2,1-2H3 |
Clé InChI |
IQLLIFBQVJZTKI-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=C1C(=O)N(C(=O)N2CC3=CC(=CC=C3)[N+](=O)[O-])C4=CC=C(C=C4)F)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


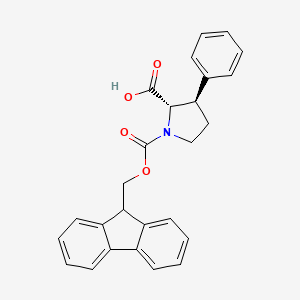
![5-{5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carbonyl}-2,1,3-benzothiadiazole](/img/structure/B2493010.png)
![2-{[5-(1,5-Dimethyl-1H-pyrazol-3-YL)-4-isobutyl-4H-1,2,4-triazol-3-YL]thio}acetohydrazide](/img/structure/B2493011.png)
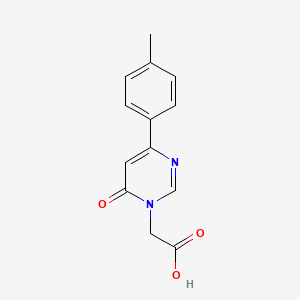
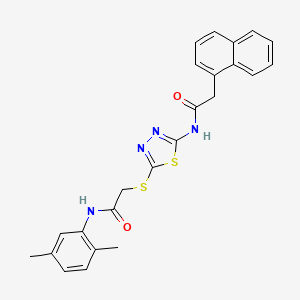


![3,4-difluoro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzamide](/img/structure/B2493019.png)
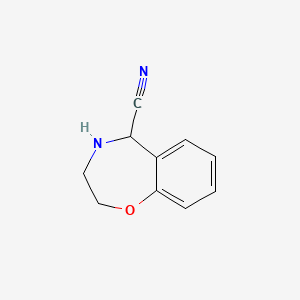
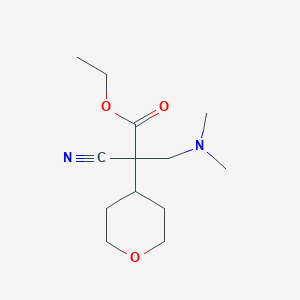
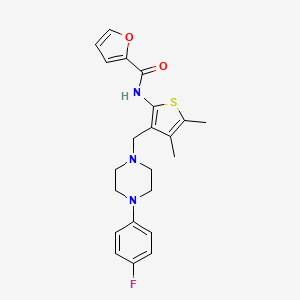
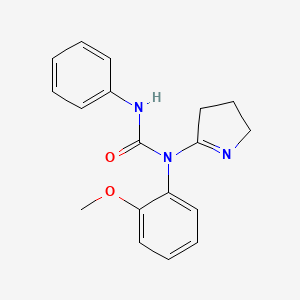

![5-amino-N-(4-bromophenyl)-1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2493030.png)
